N-(4-(4-fluorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
Compounds structurally related to N-(4-(4-fluorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide have been synthesized and characterized to explore their chemical and physical properties. The process involves complex synthetic routes that yield compounds with potential as research chemicals or as intermediates in the synthesis of more complex molecules (McLaughlin et al., 2016). Such studies are foundational for developing new drugs or materials with specific desired properties.
Biological Activity
Research on compounds with similar structural features has demonstrated a range of biological activities, which can guide the development of new therapeutics. For instance, derivatives of thiazole and isoxazole rings have shown potential in antimicrobial, antiviral, and anticancer applications. The exploration of these activities involves comprehensive pharmacological screenings and could lead to the discovery of novel drugs (Gomha et al., 2017).
Anticancer Applications
Particularly, derivatives incorporating thiazole moieties have been synthesized and evaluated as potent anticancer agents, indicating the potential of such compounds in oncological research. These compounds have been tested against various cancer cell lines, revealing moderate to excellent anticancer activity, highlighting the therapeutic potential of thiazole-containing compounds (Ravinaik et al., 2021).
Material Science Applications
In material science, the fluorescence properties of compounds related to this compound have been explored. Studies on carbon dots and other fluorescent materials incorporating thiazole or isoxazole rings have shown that these compounds can be used to develop new fluorescent materials with applications ranging from bioimaging to sensors (Shi et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like glucokinase .
Mode of Action
It can be inferred that the compound may interact with its target enzyme, potentially altering its function and leading to changes at the cellular level .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties would play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities .
Action Environment
Factors such as ph, temperature, and presence of other molecules could potentially influence the action of the compound .
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c1-8-6-12(20-18-8)13(19)17-14-16-11(7-21-14)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCXLXJNGMGFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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